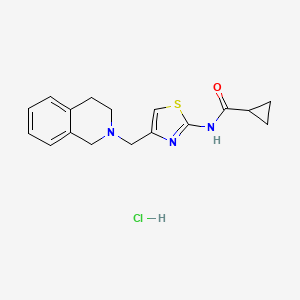
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a complex organic compound known for its multifaceted applications in chemistry, biology, and medicine. This compound features a unique structure with isoquinoline, thiazole, and cyclopropane carboxamide moieties, lending it specific properties that are valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride generally involves multi-step organic synthesis:
Formation of Isoquinoline Intermediate: : Reacting appropriate starting materials to form the isoquinoline core.
Thiazole Formation: : Constructing the thiazole ring, often requiring cyclization reactions.
Linking Isoquinoline and Thiazole: : Combining these two heterocyclic systems through a series of substitution reactions.
Cyclopropanecarboxamide Addition: : Introducing the cyclopropane carboxamide group under suitable conditions.
Hydrochloride Salt Formation: : Converting the free base to its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined by employing high-throughput methodologies and continuous flow chemistry. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for scaling up production while ensuring product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, typically affecting the isoquinoline or thiazole moieties.
Reduction: : Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the isoquinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilization of reagents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Use of halogenating agents, acids, bases, or organometallic reagents under controlled conditions.
Major Products
Reactions of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride typically yield derivatives with modified pharmacological or physicochemical properties, which can be valuable for specific research or industrial applications.
Scientific Research Applications
This compound finds extensive use in diverse scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: : Studying its interaction with biological macromolecules to understand its binding mechanisms and effects on cellular pathways.
Medicine: : Potential development as a drug candidate due to its unique structural features, possibly targeting specific receptors or enzymes.
Industry: : Used in the development of specialized materials or as a precursor in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or ion channels, leading to alterations in their activity.
Pathways: : Modulation of signaling pathways, potentially influencing processes such as cell division, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
Unique Features
This compound's unique combination of isoquinoline, thiazole, and cyclopropane carboxamide moieties distinguishes it from other similar compounds, providing distinct binding characteristics and biological activity.
Similar Compounds
N-(4-(2-Pyridinyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride: : Shares the thiazole and cyclopropane carboxamide components but has a different heterocyclic structure.
N-(4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride: : Features an imidazole instead of isoquinoline.
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a versatile compound with significant implications in various scientific fields. Its synthesis, reactivity, and applications underline its importance and potential as a subject of ongoing research.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-16(13-5-6-13)19-17-18-15(11-22-17)10-20-8-7-12-3-1-2-4-14(12)9-20;/h1-4,11,13H,5-10H2,(H,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUBQHWXEKPXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
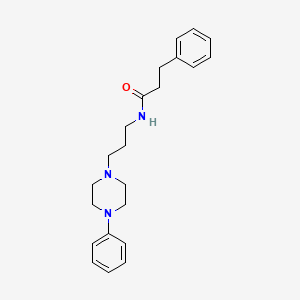
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2426245.png)
![2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2426247.png)
![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)
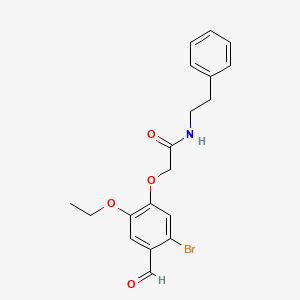
![1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2426250.png)
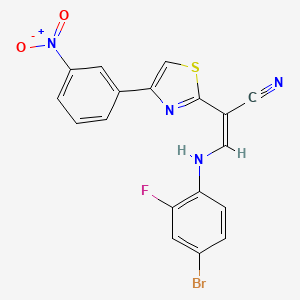
![(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2426254.png)
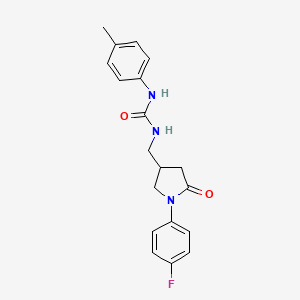
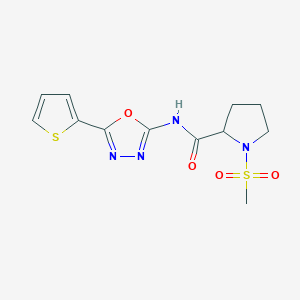
![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)
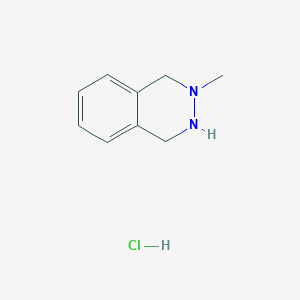
![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)

